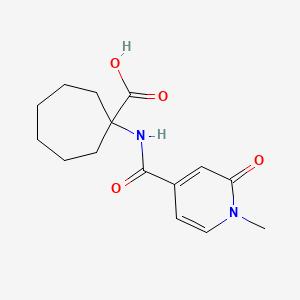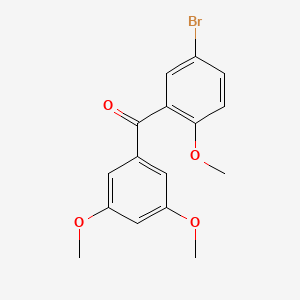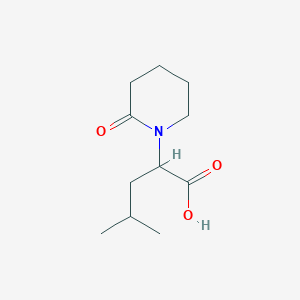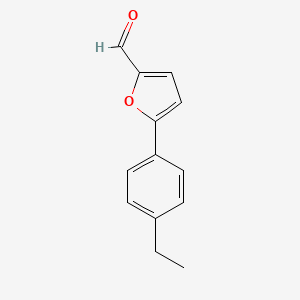
Acide 1-(1-méthyl-2-oxo-1,2-dihydropyridine-4-amido)cycloheptane-1-carboxylique
Vue d'ensemble
Description
1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-amido)cycloheptane-1-carboxylic acid is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-amido)cycloheptane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-amido)cycloheptane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : Inhibiteurs de BACE1
Ce composé fait partie d'une classe de molécules qui ont été étudiées pour leur potentiel en tant qu'inhibiteurs de BACE1 . BACE1 (bêta-sécrétase 1) est une enzyme associée au développement de la maladie d'Alzheimer. Les inhibiteurs de BACE1 sont considérés comme des agents thérapeutiques prometteurs pour le traitement de cette maladie neurodégénérative.
Biochimie : Activation de la voie STING
En biochimie, des dérivés de ce composé ont été identifiés comme des activateurs de la voie STING . La voie STING est essentielle pour la réponse immunitaire innée contre les menaces virales et cancéreuses. Les dérivés de petite molécule de l'urée cyclique de ce composé peuvent potentiellement être utilisés pour moduler les réponses immunitaires.
Pharmacologie : Agents antituberculeux
Le squelette du composé a été exploré pour son utilisation comme agents antituberculeux . La tuberculose reste un défi majeur pour la santé mondiale, et de nouveaux traitements pharmacologiques sont constamment recherchés. Ce composé pourrait servir de structure de tête pour développer de nouveaux médicaments contre la tuberculose.
Chimie organique : Synthèse de ligands
En chimie organique, ce composé présente un intérêt pour son rôle de précurseur dans la synthèse de divers ligands . Les ligands sont des molécules qui se lient à d'autres atomes (généralement métalliques), formant des complexes de coordination. Ces complexes ont de nombreuses applications, notamment la catalyse et la science des matériaux.
Chimie analytique : Études chromatographiques
Le composé peut être utilisé en chimie analytique pour des études chromatographiques . Sa structure unique lui permet de servir de composé standard ou de référence dans le développement de méthodes chromatographiques, qui sont essentielles pour la séparation et l'analyse de mélanges complexes.
Neuropharmacologie : Effets neuroprotecteurs
La recherche a indiqué que des dérivés de pyridine similaires présentent des effets neuroprotecteurs . Ces effets sont précieux dans le traitement des maladies neurodégénératives, où la protection des cellules nerveuses contre les dommages est une stratégie thérapeutique clé.
Propriétés
IUPAC Name |
1-[(1-methyl-2-oxopyridine-4-carbonyl)amino]cycloheptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-17-9-6-11(10-12(17)18)13(19)16-15(14(20)21)7-4-2-3-5-8-15/h6,9-10H,2-5,7-8H2,1H3,(H,16,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLXPFDUXRKPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NC2(CCCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine](/img/structure/B1523133.png)

![8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B1523139.png)
![4-[4-(Chloromethyl)benzoyl]morpholine](/img/structure/B1523140.png)






![4-[2-(Piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1523148.png)



